Plazomicin Sulfate

描述

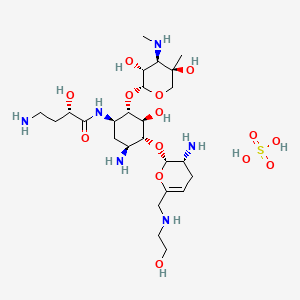

Structure

3D Structure of Parent

属性

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O10.H2O4S/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32;1-5(2,3)4/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36);(H2,1,2,3,4)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTBRKHJMASSAP-BGJNVEJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N6O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160452 | |

| Record name | Plazomicin Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380078-95-4 | |

| Record name | Plazomicin Sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380078954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plazomicin Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sulfuric acid compound with (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-4-(((2S,3R)-3-amino-6-(((2-hydroxyethyl)amino)methyl)-3,4-dihydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide (2.5:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Plazomicin Sulfate: A Technical Guide to its Discovery, Synthesis, and Clinical Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of plazomicin sulfate, a next-generation aminoglycoside antibiotic. It details the discovery process, the semi-synthetic manufacturing route from sisomicin, its mechanism of action, and a summary of key clinical trial data and experimental protocols.

Discovery and Development

Plazomicin was developed by Achaogen, Inc. (now part of Cipla) to address the growing threat of multidrug-resistant Gram-negative bacteria, particularly those producing aminoglycoside-modifying enzymes (AMEs).[1][2] The discovery effort focused on creating a novel aminoglycoside that could evade the primary mechanisms of resistance to this established class of antibiotics.

The starting point for the development of plazomicin was sisomicin, a naturally occurring aminoglycoside.[3][4][5] The key innovation in the design of plazomicin was the addition of two specific side chains to the sisomicin scaffold: a hydroxy-aminobutyric acid (HABA) substituent at the 1-amino position and a hydroxyethyl substituent at the 6'-position.[3][4][5] These modifications were strategically designed to protect the molecule from degradation by a wide range of AMEs.[4]

Synthesis Process

Plazomicin is a semi-synthetic aminoglycoside derived from sisomicin in an eight-step process.[4] While detailed, proprietary industrial synthesis protocols are not fully public, the general synthetic route has been described in scientific literature and patents. The process involves a series of protection, acylation, and deprotection steps to achieve the desired molecular structure.

A key patent outlines a method that includes the following stages:

-

Protection of the Allylic Amino Group: The synthesis begins with the selective protection of the allylic amino group of sisomicin.

-

Silylation: The hydroxyl and remaining amino groups are protected using a silylating agent like hexamethyldisilazane to prevent unwanted side reactions.

-

Acylation: The crucial HABA side chain is introduced through an acylation reaction with an active ester.

-

Selective Deprotection: The protecting group on the allylic amino group is selectively removed.

-

Condensation: The 6'-hydroxyethyl side chain is added via condensation with a protected 2-hydroxy acetaldehyde.

-

Reduction: The intermediate is then reduced.

-

Global Deprotection: All remaining protecting groups are removed.

-

Purification: The final plazomicin product is purified, typically using column chromatography.

Caption: High-level overview of the plazomicin synthesis process.

Mechanism of Action

Similar to other aminoglycosides, plazomicin exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[6] This is achieved through its binding to the 30S ribosomal subunit.[6] The binding of plazomicin to the A-site of the 16S rRNA within the 30S subunit interferes with the translation process, leading to the production of non-functional proteins and ultimately bacterial cell death. The structural modifications in plazomicin do not hinder its ability to bind to the bacterial ribosome.

Caption: Plazomicin's mechanism of action on bacterial protein synthesis.

Quantitative Data

In Vitro Activity

Plazomicin has demonstrated potent in vitro activity against a broad range of Gram-negative pathogens, including many multidrug-resistant strains.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 0.25 - 0.5 | 0.5 - 2 |

| Klebsiella pneumoniae | 0.25 - 0.5 | 0.5 - 1 |

| Enterobacter spp. | 0.25 - 0.5 | 0.5 - 1 |

| Serratia marcescens | 0.25 - 0.5 | 0.5 - 1 |

| Citrobacter spp. | 0.25 - 0.5 | 0.5 - 1 |

| Proteus mirabilis | 1 - 4 | 2 - 8 |

| Pseudomonas aeruginosa | 4 - 8 | 8 - 32 |

Data compiled from multiple in vitro studies.[4]

Pharmacokinetic Properties

The pharmacokinetic profile of plazomicin has been characterized in several clinical studies.

| Parameter | Value |

| Protein Binding | ~20% |

| Elimination | Primarily renal excretion |

| Half-life (α-phase) | 0.328 to 1.58 hours |

| Half-life (β-phase) | 2.77 to 5.38 hours |

| Half-life (γ-phase) | 25.8 to 36.5 hours |

| Total Clearance | 4.57 L/h (typical cUTI patient) |

| Renal Clearance | 4.08 L/h (typical cUTI patient) |

Data from population pharmacokinetic analyses.

Clinical Efficacy (EPIC Trial)

The EPIC (Evaluating Plazomicin in cUTI) trial was a pivotal Phase 3 study that compared the efficacy and safety of plazomicin to meropenem in patients with complicated urinary tract infections (cUTIs), including pyelonephritis.[7][8]

| Outcome | Plazomicin (n=191) | Meropenem (n=197) | Difference (95% CI) |

| Composite Cure (Day 5) | 88.0% (168/191) | 91.4% (180/197) | -3.4% (-10.0 to 3.1) |

| Composite Cure (TOC) | 81.7% (156/191) | 70.1% (138/197) | 11.6% (2.7 to 20.3) |

| Microbiological Eradication (TOC) | |||

| Overall | 87.4% | 78.7% | |

| ESBL-producing isolates | 82.4% | 75.0% | |

| Aminoglycoside-nonsusceptible isolates | 78.8% | 68.6% |

TOC = Test of Cure (Day 15-19). Data from the EPIC trial.[7][8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of plazomicin is typically determined using standard broth microdilution or agar gradient diffusion (ETEST) methods.

-

Broth Microdilution: This method involves preparing serial twofold dilutions of plazomicin in cation-adjusted Mueller-Hinton broth. Each dilution is then inoculated with a standardized bacterial suspension. The MIC is defined as the lowest concentration of plazomicin that completely inhibits visible bacterial growth after incubation at 35°C for 16-20 hours.

-

ETEST: The ETEST consists of a plastic strip with a predefined gradient of plazomicin. The strip is placed on an agar plate inoculated with the test organism. After incubation, an elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[9]

EPIC Clinical Trial Protocol

The EPIC trial was a multinational, randomized, double-blind, non-inferiority study.[7][10]

Caption: Workflow of the EPIC Phase 3 clinical trial.

-

Patient Population: Hospitalized adults with a clinical diagnosis of complicated UTI or acute pyelonephritis.

-

Intervention: Patients were randomized to receive either intravenous plazomicin (15 mg/kg once daily) or intravenous meropenem (1 g every 8 hours).[11][12] After a minimum of 4 days of IV therapy, patients could be switched to oral levofloxacin for a total treatment duration of 7 to 10 days.[8]

-

Primary Endpoints:

-

Composite Cure at Day 5: Defined as survival with improvement or resolution of baseline signs and symptoms of cUTI and a negative urine culture (or <10^4 CFU/mL of the baseline pathogen).

-

Composite Cure at Test-of-Cure (TOC) visit (Day 15-19): Defined as survival with complete resolution of baseline signs and symptoms of cUTI and a negative urine culture.[7]

-

-

Microbiological Eradication: Defined as a reduction of the baseline uropathogen to <10^4 colony-forming units (CFU)/mL in urine culture at the TOC visit.[11]

Pharmacokinetic Analysis

Pharmacokinetic parameters for plazomicin were determined from plasma concentration-time data collected from participants in clinical trials.

-

Sample Collection: Blood samples were collected at predefined time points before and after plazomicin administration.

-

Bioanalysis: Plasma concentrations of plazomicin were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Non-compartmental or population pharmacokinetic modeling approaches were used to calculate key parameters such as clearance, volume of distribution, and half-life.[13]

Conclusion

This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique semi-synthetic design, derived from sisomicin, allows it to evade many of the common enzymatic resistance mechanisms that compromise the efficacy of older aminoglycosides. The robust clinical data from trials such as EPIC have demonstrated its non-inferiority to standard-of-care carbapenems for the treatment of complicated urinary tract infections, with a favorable safety profile. This technical guide provides a foundational understanding of the discovery, synthesis, and clinical application of plazomicin for researchers and drug development professionals.

References

- 1. The synthesis and history of plazomicin_Chemicalbook [chemicalbook.com]

- 2. Teaching an Old Class New Tricks: A Novel Semi-Synthetic Aminoglycoside, Plazomicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plazomicin - Wikipedia [en.wikipedia.org]

- 4. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Plazomicin for tough infections: a tale of 2 clinical trials | CIDRAP [cidrap.umn.edu]

- 8. Once-Daily Plazomicin vs. Meropenem for Complicated Urinary Tract Infections: EPIC Trial [ciplamed.com]

- 9. ETEST® PLAZOMICIN | Pioneering Diagnostics [biomerieux.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. nbst.it [nbst.it]

- 13. Population Pharmacokinetic Analyses for Plazomicin Using Pooled Data from Phase 1, 2, and 3 Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Plazomicin Sulfate: A Technical Guide to its Mechanism of Action Against Multidrug-Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plazomicin is a next-generation, semi-synthetic aminoglycoside antibiotic engineered to combat serious infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly Carbapenem-Resistant Enterobacteriaceae (CRE).[1][2] Marketed as Zemdri, it received FDA approval in 2018 for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis, in adults with limited or no alternative treatment options.[2][3] Its chemical structure is derived from sisomicin, featuring key modifications designed to overcome the most prevalent aminoglycoside resistance mechanisms.[2][3][4] This guide provides an in-depth technical overview of Plazomicin's mechanism of action, its resilience against bacterial resistance, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Like all aminoglycosides, Plazomicin's bactericidal activity stems from its ability to irreversibly bind to the bacterial ribosome, thereby inhibiting protein synthesis.[3][5][6]

-

Target Binding: Plazomicin specifically targets the 30S ribosomal subunit.[3][5] It binds to the aminoacyl-tRNA site (A-site) within the 16S rRNA component of this subunit.[3][7][8]

-

Interference with Translation: This binding event disrupts the normal translation process in two primary ways:

-

It interferes with the initiation complex formation, preventing the start of protein synthesis.

-

It induces codon misreading and mistranslation of the mRNA template, leading to the production of non-functional or toxic proteins.[3]

-

-

Bactericidal Effect: The accumulation of aberrant proteins and the overall shutdown of essential protein production leads to damage of the bacterial cell membrane and, ultimately, cell death.[9] Plazomicin's activity is concentration-dependent and it exhibits a post-antibiotic effect ranging from 0.2 to 2.6 hours against Enterobacteriaceae.[3]

Caption: Plazomicin's core mechanism of action.

Overcoming Resistance: The Structural Advantage

The primary innovation of Plazomicin lies in its structural modifications that render it stable against the most common forms of aminoglycoside resistance: enzymatic modification by Aminoglycoside-Modifying Enzymes (AMEs).[1][2][10]

-

HABA Moiety at N1 Position: A 2(S)-hydroxy-aminobutyric acid (HABA) group is appended to the 1-amino group. This sterically hinders AMEs that target nearby positions, such as AAC(3), ANT(2''), and APH(2'').[2][11]

-

Hydroxyethyl Group at 6' Position: The addition of a hydroxyethyl substituent at the 6' position protects Plazomicin from modification by the widespread AAC(6') family of enzymes.[2][11]

-

Sisomicin Scaffold: The sisomicin backbone naturally lacks the 3'- and 4'-hydroxyl groups, which prevents modification by APH(3') and ANT(4') enzymes that inactivate other aminoglycosides like amikacin.[11]

As a result, Plazomicin evades inactivation by a broad spectrum of AMEs, retaining its activity against bacterial strains that are resistant to older aminoglycosides like gentamicin and tobramycin.[11][12]

Caption: Plazomicin's structural features evade AME modification.

Limitations to Evasion

While highly effective, Plazomicin's activity can be compromised by two main resistance mechanisms:

-

Specific AMEs: A small number of AMEs, notably AAC(2')-Ia and APH(2'')-IVa, can still modify and inactivate Plazomicin.[4][11][12] However, these enzymes have limited clinical prevalence and are primarily found in species like Providencia stuartii and Enterococci.[11]

-

16S rRNA Methyltransferases: The most significant mechanism of resistance to Plazomicin is target-site modification.[11] The expression of 16S rRNA methyltransferases (e.g., ArmA, RmtB, NpmA) methylates the ribosome at the Plazomicin binding site (G1405 or A1408), which completely prevents the drug from binding, leading to high-level resistance.[7][11] Bacteria harboring these enzymes are resistant to all clinically relevant aminoglycosides, including Plazomicin.[4][11]

Quantitative Data: In Vitro Activity

The in vitro potency of Plazomicin has been extensively documented against a wide array of MDR pathogens. The following tables summarize its activity based on Minimum Inhibitory Concentration (MIC) data, where MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 1: Plazomicin Activity Against Enterobacteriaceae Species

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible (≤4 μg/mL) |

|---|---|---|---|

| All Enterobacteriaceae | 0.5 | 2 | 99.2% |

| Escherichia coli | 0.5 | 1 | >95% |

| Klebsiella pneumoniae | 0.5 | 1 | >95% |

| Enterobacter spp. | 0.25 | 0.5 | >95% |

| Proteus mirabilis | 2 | 2 | N/A |

Data compiled from multiple surveillance studies.[2][13]

Table 2: Plazomicin Activity Against Carbapenem-Resistant Enterobacteriaceae (CRE)

| Resistance Mechanism | MIC50 (μg/mL) | MIC90 (μg/mL) |

|---|---|---|

| All CRE | 0.25 | 128 |

| KPC-producing | 0.25 - 0.5 | 2 |

| OXA-48-like-producing | 0.25 | 16 |

| NDM-producing* | N/A | N/A |

| VIM-producing* | N/A | N/A |

Isolates carrying NDM and VIM carbapenemases often co-carry 16S rRNA methyltransferase genes, leading to high-level resistance.[14] Data compiled from various studies.[13][14][15]

Table 3: Comparative Activity of Aminoglycosides Against CRE Isolates

| Aminoglycoside | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible (CLSI) |

|---|---|---|---|

| Plazomicin | 0.5 | 2 | 99.0% (at ≤2 µg/ml) |

| Amikacin | 32 | 128 | 64.9% |

| Gentamicin | 1 - 32 | 16 - 128 | 56.7% |

| Tobramycin | 32 | 64 | N/A |

Data represents activity against a collection of 97 CRE isolates.[13][15][16]

Experimental Protocols

The characterization of Plazomicin's activity relies on standardized and robust methodologies.

Antimicrobial Susceptibility Testing (AST)

This protocol determines the minimum inhibitory concentration (MIC) of an antibiotic against a bacterial isolate.

-

Methodology: The reference broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

-

Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Serial Dilution: The antimicrobial agent (Plazomicin) is serially diluted in two-fold increments in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

-

Incubation: Plates are incubated at 37°C for 18-24 hours.[11]

-

Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Caption: Workflow for Broth Microdilution Susceptibility Testing.

In Vitro Enzyme Kinetic Assays

These assays are used to confirm whether Plazomicin is a substrate for purified AMEs.

-

Methodology: Steady-state kinetic enzyme assays are performed.[11]

-

Enzyme Purification: Recombinant AMEs are expressed and purified.

-

Assay Components: The reaction mixture typically contains the purified enzyme, a reference aminoglycoside substrate or Plazomicin, and necessary co-factors (e.g., Acetyl-CoA for acetyltransferases, ATP for phosphotransferases).

-

Detection: Enzyme activity is monitored spectrophotometrically. For example, in acetyltransferase assays, the release of Coenzyme A is detected using the thiol reagent DTNB (5,5-dithio-bis(2-nitrobenzoic acid)).[11]

-

Data Analysis: Kinetic parameters such as Km (Michaelis constant) and kcat (turnover number) are determined by varying substrate concentrations. High Km or low kcat values for Plazomicin indicate it is a poor substrate for the enzyme.

-

In Vivo Efficacy Models

Animal models are crucial for evaluating the in vivo performance of an antibiotic.

-

Methodology (Murine Septicemia Model): [17][18]

-

Animal Model: Immunocompetent mice (e.g., ICR strain) are used.

-

Infection: Mice are inoculated intraperitoneally with a lethal dose of a characterized MDR bacterial strain.

-

Treatment: At a set time post-infection (e.g., 1 hour), treatment is initiated. Plazomicin is administered (e.g., subcutaneously or intraperitoneally) at doses designed to simulate human pharmacokinetic exposures.

-

Monitoring: The primary endpoint is animal survival over a defined period (e.g., 96 hours).

-

Analysis: Survival curves are generated and compared between treatment groups (Plazomicin monotherapy, combination therapy, placebo control) using statistical methods like the log-rank test.

-

Conclusion

Plazomicin Sulfate represents a significant advancement in the fight against MDR Gram-negative pathogens. Its core mechanism—the potent inhibition of bacterial protein synthesis—is augmented by a unique molecular structure designed to evade the most common enzymatic resistance pathways.[1][5][10] While it demonstrates broad and potent in vitro activity against Enterobacteriaceae, including many CRE isolates, its efficacy is nullified by bacteria that have acquired 16S rRNA methyltransferases.[11][14] The comprehensive data from in vitro susceptibility tests, enzyme assays, and in vivo models confirm its role as a valuable therapeutic option for treating serious infections where other antibiotics have failed, underscoring the importance of continued surveillance for resistance mechanisms to guide its clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Plazomicin: A Next-Generation Aminoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for plazomicin antibiotic action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes (Journal Article) | OSTI.GOV [osti.gov]

- 13. In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Isolates Collected from U.S. Hospitals and Comparative Activities of Aminoglycosides against Carbapenem-Resistant Enterobacteriaceae and Isolates Carrying Carbapenemase Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activity of plazomicin compared with other aminoglycosides against isolates from European and adjacent countries, including Enterobacteriaceae molecularly characterized for aminoglycoside-modifying enzymes and other resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of the Bactericidal Activity of Plazomicin and Comparators against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vivo Efficacy of Plazomicin Alone or in Combination with Meropenem or Tigecycline against Enterobacteriaceae Isolates Exhibiting Various Resistance Mechanisms in an Immunocompetent Murine Septicemia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Structural basis for Plazomicin antibiotic action

An In-depth Technical Guide to the Structural Basis of Plazomicin's Antibiotic Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plazomicin is a next-generation, semisynthetic aminoglycoside antibiotic approved for treating complicated urinary tract infections (cUTIs), including pyelonephritis, caused by multidrug-resistant (MDR) Enterobacteriaceae.[1][2][3] Derived from the natural product sisomicin, plazomicin was rationally designed to overcome the most common mechanisms of aminoglycoside resistance, primarily enzymatic modification.[4][5][6] This guide provides a detailed examination of the structural and molecular principles underlying plazomicin's potent antibacterial activity, its interactions with the bacterial ribosome, and the mechanisms by which it evades resistance, offering a roadmap for the development of future antimicrobial agents.[7][8]

Mechanism of Action: Targeting the Bacterial Ribosome

Like all aminoglycosides, plazomicin exerts its bactericidal effect by inhibiting protein synthesis.[2][5][9][10] The drug binds with high affinity to the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery.[5][9][11] Specifically, structural studies have unequivocally shown that plazomicin binds exclusively to the highly conserved decoding region of the aminoacyl-tRNA site (A-site) within the 16S rRNA.[7][8][12] This binding event disrupts the fidelity of mRNA translation, leading to codon misreading and the incorporation of incorrect amino acids into the nascent polypeptide chain.[5][13] The accumulation of these aberrant, non-functional proteins is ultimately lethal to the bacterial cell.[13]

Caption: Plazomicin's mechanism of action, from cellular uptake to inhibition of protein synthesis.

Structural Basis for Plazomicin-Ribosome Interaction

The precise nature of plazomicin's interaction with its target has been elucidated by X-ray crystallography. The crystal structure of plazomicin in complex with the Thermus thermophilus 70S ribosome was determined to a resolution of 3.27 Å.[7][12] This structural data reveals that plazomicin settles into the A-site at the base of helix h44 of the 16S rRNA, a site analogous to that of other aminoglycosides.[7] Key interactions involve a network of hydrogen bonds between the hydroxyl and amine groups of the plazomicin molecule and the phosphate-sugar backbone and bases of the rRNA.[7] This binding stabilizes a conformation where two universally conserved adenine bases (A1492 and A1493 in E. coli numbering) are flipped out of the helix, a crucial step for decoding fidelity that plazomicin disrupts.[7] The unique chemical extensions on the plazomicin scaffold do not interfere with this critical ribosome binding.[7][8]

Overcoming Resistance: A Tale of Two Modifications

The widespread clinical utility of older aminoglycosides has been compromised by the proliferation of aminoglycoside-modifying enzymes (AMEs), which inactivate the drugs through N-acetylation, O-phosphorylation, or O-adenylylation.[4][14] Plazomicin was engineered to be a poor substrate for these enzymes.[4][15]

-

6'-Hydroxyethyl Group : The addition of a hydroxyethyl group to the 6' position sterically hinders the binding of aminoglycoside 6'-N-acetyltransferases (AAC(6') enzymes), one of the most common families of AMEs.[3][4]

-

N1-HABA Group : The 2(S)-hydroxyaminobutyric acid (HABA) substituent at the N1 position provides protection against several other AMEs, including aminoglycoside 3'-phosphotransferases (APH(3')) and 2''-adenylyltransferases (ANT(2'')).[3][4]

-

Sisomicin Scaffold : The sisomicin core lacks the 3' and 4'-hydroxyl groups, rendering it inherently immune to modification by APH(3') and ANT(4') enzymes.[4]

These modifications ensure that plazomicin retains potent activity against a broad spectrum of Gram-negative bacteria that are resistant to other aminoglycosides like gentamicin and tobramycin.[4][16]

Caption: Logical diagram of how plazomicin's structural modifications block major AMEs.

Remaining Vulnerabilities and Resistance Mechanisms

Despite its design, plazomicin is not impervious to all resistance mechanisms. Two primary pathways for plazomicin resistance have been identified clinically:

-

Target Site Modification : The most significant resistance mechanism is the methylation of the 16S rRNA at the drug's binding site.[4][17] Enzymes known as 16S rRNA methyltransferases, such as ArmA and RmtB, methylate specific nucleotides (e.g., G1405 or A1408).[1][4] This modification sterically hinders the binding of plazomicin to the A-site, resulting in high-level resistance to virtually all clinically relevant aminoglycosides.[3][4][18]

-

Enzymatic Inactivation : While plazomicin evades the vast majority of AMEs, a few enzymes can still modify it.[15][16] Notably, AAC(2')-Ia and APH(2'')-IVa have been shown to use plazomicin as a substrate, reducing its potency.[4][16][17] Fortunately, the clinical prevalence of these specific enzymes is currently limited.[4][15]

Quantitative Data: In Vitro Efficacy

Plazomicin's efficacy is demonstrated by its low minimum inhibitory concentrations (MICs) against MDR pathogens, particularly carbapenem-resistant Enterobacteriaceae (CRE).

| Organism Group | Plazomicin MIC₅₀/₉₀ (mg/L) | Amikacin MIC₅₀/₉₀ (mg/L) | Gentamicin MIC₅₀/₉₀ (mg/L) | Tobramycin MIC₅₀/₉₀ (mg/L) | Reference(s) |

| All Enterobacteriaceae | 0.5 / 2 | 2 / 16 | 0.5 / >32 | 0.5 / >32 | [3][19] |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | 0.5 / 1 | >64 / >64 | 8 / >64 | >32 / >32 | [14][20] |

| E. coli (MDR) | 0.5 / 2 | - | - | - | [21] |

| K. pneumoniae (KPC-producing) | 0.5 / 0.5 | - | - | - | [20] |

| P. aeruginosa | 4 / 8 | 2 / 16 | - | - | [3][19] |

Note: MIC values can vary between studies based on the specific isolates tested.

Experimental Protocols

The structural and functional understanding of plazomicin is built upon several key experimental methodologies.

X-ray Crystallography of the Plazomicin-Ribosome Complex

-

Objective : To determine the high-resolution 3D structure of plazomicin bound to its target.

-

Protocol Summary (Based on[7][12]):

-

Purification : 70S ribosomes are purified from a thermophilic bacterium, such as Thermus thermophilus, which yields stable complexes suitable for crystallization.

-

Complex Formation : The purified 70S ribosomes are incubated with a synthetic mRNA fragment and tRNAs to form a functional pre-translocation complex.

-

Crystallization : The ribosome-mRNA-tRNA complex is crystallized using vapor diffusion methods.

-

Soaking : The resulting crystals are soaked in a solution containing plazomicin, allowing the antibiotic to diffuse into the crystal lattice and bind to the ribosomal A-site.

-

Data Collection : The plazomicin-bound crystals are flash-frozen and subjected to high-intensity X-rays at a synchrotron source. The diffraction patterns are recorded.

-

Structure Solution and Refinement : The diffraction data are processed to calculate an electron density map. The atomic model of the ribosome is fitted into the map, and the structure is refined to high resolution (e.g., 3.27 Å), clearly showing the position and interactions of the bound plazomicin molecule.

-

Caption: Experimental workflow for determining the crystal structure of the plazomicin-ribosome complex.

In Vitro AME Assays

-

Objective : To determine if plazomicin is a substrate for various purified aminoglycoside-modifying enzymes.

-

Protocol Summary (Based on[4]):

-

Enzyme Purification : Individual AME proteins (e.g., AACs, APHs) are overexpressed and purified.

-

Reaction Setup : A steady-state kinetic assay is performed in a 96-well plate format. For an acetyltransferase (AAC) assay, the reaction mixture contains the purified enzyme, a buffer, the aminoglycoside substrate (plazomicin or a known substrate as a control), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Initiation and Monitoring : The reaction is initiated by adding the cofactor, acetyl coenzyme A (AcCoA). The modification of the aminoglycoside releases free Coenzyme A, which reacts with DTNB to produce a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.

-

Analysis : The rate of reaction with plazomicin is compared to the rate with a known substrate. A lack of significant reaction indicates that plazomicin is not a substrate and evades modification by that enzyme. A similar coupled-enzyme assay is used for phosphotransferases (APHs), linking ATP consumption to NADH oxidation, which is monitored at 340 nm.

-

Antimicrobial Susceptibility Testing (AST)

-

Objective : To determine the Minimum Inhibitory Concentration (MIC) of plazomicin against various bacterial isolates.

-

Protocol Summary (Based on[19][20]):

-

Method : The reference broth microdilution method is performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation : Serial two-fold dilutions of plazomicin are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.

-

Inoculation : Each well is inoculated with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation : The plates are incubated at 35°C for 16-20 hours.

-

Reading : The MIC is determined as the lowest concentration of plazomicin that completely inhibits visible bacterial growth.

-

Conclusion and Future Directions

Plazomicin represents a triumph of rational drug design, leveraging detailed structural knowledge to overcome prevalent resistance mechanisms. Its potent activity against MDR Gram-negative pathogens is rooted in its stable and specific binding to the ribosomal A-site, coupled with chemical modifications that shield it from enzymatic attack.[4][7] The crystal structures of plazomicin in complex with both its ribosomal target and a resistance enzyme provide an invaluable blueprint for the development of next-generation aminoglycosides.[7][8] Future efforts can focus on designing novel scaffolds that can overcome the remaining challenges of 16S rRNA methyltransferase-mediated resistance, potentially by establishing interactions with the ribosome that are insensitive to methylation or by developing co-therapies with methyltransferase inhibitors.

References

- 1. Plazomicin: A Novel Aminoglycoside for the Treatment of Resistant Gram-Negative Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plazomicin—a New Aminoglycoside—for Treating Complicated Urinary Tract Infections [journal-jbv.apub.kr]

- 3. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Structural basis for plazomicin antibiotic action and resistance [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis for plazomicin antibiotic action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plazomicin: A Next-Generation Aminoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is Plazomicin Sulfate used for? [synapse.patsnap.com]

- 11. cdn.apub.kr [cdn.apub.kr]

- 12. Structural basis for plazomicin antibiotic action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Protein Synthesis by Antibiotics [merckmillipore.com]

- 14. contagionlive.com [contagionlive.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Activity of plazomicin compared with other aminoglycosides against isolates from European and adjacent countries, including Enterobacteriaceae molecularly characterized for aminoglycoside-modifying enzymes and other resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

In Vitro Efficacy of Plazomicin Against Enterobacteriaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Plazomicin, a next-generation aminoglycoside, against a broad range of Enterobacteriaceae isolates, including multidrug-resistant (MDR) and carbapenem-resistant (CRE) strains. This document details the quantitative antimicrobial activity of Plazomicin, outlines the experimental protocols for its evaluation, and illustrates key mechanisms and workflows through detailed diagrams.

Introduction to Plazomicin

Plazomicin is a semisynthetic aminoglycoside derived from sisomicin.[1][2] Its chemical structure has been modified to overcome common aminoglycoside resistance mechanisms, specifically the enzymatic modification by aminoglycoside-modifying enzymes (AMEs).[2] Like other aminoglycosides, Plazomicin inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.[3] Plazomicin has demonstrated potent in vitro activity against a wide spectrum of Enterobacteriaceae, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases.[4]

Quantitative In Vitro Activity of Plazomicin

The in vitro potency of Plazomicin has been extensively evaluated in numerous surveillance studies against diverse collections of Enterobacteriaceae isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, including MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Plazomicin and Comparator Aminoglycosides against Enterobacteriaceae

| Organism/Group | Plazomicin MIC₅₀/₉₀ (mg/L) | Amikacin MIC₅₀/₉₀ (mg/L) | Gentamicin MIC₅₀/₉₀ (mg/L) | Tobramycin MIC₅₀/₉₀ (mg/L) | Reference(s) |

| All Enterobacteriaceae | 0.5/2 | - | - | - | [2][5] |

| Escherichia coli | 0.5/1 | - | - | - | [5] |

| Klebsiella pneumoniae | 0.25/0.5 | - | - | - | [5] |

| Enterobacter cloacae | 0.25/0.5 | - | - | - | [6] |

| Proteus mirabilis | - | - | - | - | [1] |

| ESBL-producing Enterobacteriaceae | 0.25/1 | - | - | - | [6] |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | |||||

| All CRE | 0.5/1 | 32/32 | 1/16 | 32/64 | [7][8] |

| KPC-producing K. pneumoniae | 0.25/1 | - | - | - | [3] |

| NDM-producing Enterobacteriaceae | 1/>64 | - | - | - | [9] |

| OXA-48-like-producing Enterobacteriaceae | 0.25/16 | - | - | - |

Note: MIC values can vary slightly between studies due to differences in isolate collections and testing methodologies.

Table 2: Susceptibility of Enterobacteriaceae to Plazomicin

| Isolate Group | Plazomicin Susceptibility (%) | Comparator Susceptibility (%) | Reference(s) |

| All Enterobacteriaceae | 96.3 - 99.2 | Amikacin: 98.9, Gentamicin: 90.3, Tobramycin: 90.3 | [5][6] |

| ESBL-producing Enterobacteriaceae | 94.7 | - | [6] |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | 78.8 - 95.9 | Amikacin: 72.5-78.6, Gentamicin: 30.4-45.9, Tobramycin: 7.8-22.4 | [6][10] |

| MDR Enterobacteriaceae | 94.8 | - | [6] |

Susceptibility breakpoints are based on CLSI and FDA guidelines (Susceptible: ≤2 mg/L).

Experimental Protocols

The determination of in vitro activity of Plazomicin against Enterobacteriaceae is primarily conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution MIC Testing Protocol (CLSI/ISO Method)

This protocol outlines the standardized procedure for determining the MIC of Plazomicin.

3.1.1. Materials:

-

Plazomicin analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or turbidity meter

-

Quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

3.1.2. Procedure:

-

Preparation of Plazomicin Stock Solution: A stock solution of Plazomicin is prepared from the analytical standard powder, taking into account its potency. The powder is dissolved in a suitable solvent and then diluted in CAMHB to achieve the desired starting concentration for the serial dilutions.

-

Preparation of Microtiter Plates:

-

Using a multichannel pipette, dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the 2x concentrated Plazomicin stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL). Discard 100 µL from the last dilution column.

-

Column 11 is typically used as a positive growth control (no antibiotic), and column 12 as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

-

Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Within 15 minutes of standardization, inoculate each well (except the sterility control) with 5 µL of the diluted bacterial suspension.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of Plazomicin that completely inhibits visible growth of the organism.

-

The results are interpreted as Susceptible, Intermediate, or Resistant based on the established clinical breakpoints from CLSI or FDA.

-

3.1.3. Quality Control: Quality control is performed by testing reference strains with known MIC values for Plazomicin to ensure the accuracy and reproducibility of the results.

Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of Plazomicin, the primary mechanisms of resistance encountered in Enterobacteriaceae, and the experimental workflow for MIC determination.

Mechanism of Action of Plazomicin

Caption: Plazomicin's mechanism of action on the bacterial ribosome.

Mechanisms of Resistance to Plazomicin in Enterobacteriaceae

Caption: Primary mechanisms of resistance to Plazomicin.

Experimental Workflow for Broth Microdilution MIC Determination

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

Plazomicin demonstrates potent in vitro activity against a broad spectrum of Enterobacteriaceae, including challenging multidrug-resistant phenotypes such as ESBL-producing and carbapenem-resistant isolates. Its stability against the majority of aminoglycoside-modifying enzymes makes it a valuable agent in the context of rising antimicrobial resistance. The primary mechanism of high-level resistance to Plazomicin is target site modification through the action of 16S rRNA methyltransferases. Standardized broth microdilution methods are crucial for the accurate determination of Plazomicin's in vitro efficacy and for guiding its clinical use. Continued surveillance and research are essential to monitor for the emergence of resistance and to optimize the therapeutic application of this important antimicrobial agent.

References

- 1. Aminoglycoside resistance 16S rRNA methyltransferases block endogenous methylation, affect translation efficiency and fitness of the host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eucast broth microdilution: Topics by Science.gov [science.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Plazomicin [pdb101.rcsb.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Aminoglycoside resistance 16s rRNA methyltransferases: Mechanism of action, biological cost and interference with intrinsic methylations (VISAVET) [visavet.es]

- 8. Functional and Structural Characterization of Acquired 16S rRNA Methyltransferase NpmB1 Conferring Pan-Aminoglycoside Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Plazomicin Sulfate: A Technical Guide to its Efficacy Against Carbapenem-Resistant Enterobacteriaceae (CRE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global public health threat, limiting therapeutic options for severe infections. Plazomicin sulfate, a next-generation aminoglycoside, has emerged as a promising agent in the fight against these multidrug-resistant pathogens. This technical guide provides an in-depth analysis of plazomicin's effectiveness against CRE, detailing its mechanism of action, in vitro activity, clinical trial data, and the molecular landscape of resistance.

Mechanism of Action

Plazomicin, a semi-synthetic derivative of sisomicin, exerts its bactericidal effect by inhibiting bacterial protein synthesis.[1][2] It binds to the 30S ribosomal subunit, leading to codon misreading and subsequent disruption of peptide elongation.[1][2] A key structural feature of plazomicin is its modification at the 6' and 1' positions, which sterically hinders the binding of many aminoglycoside-modifying enzymes (AMEs), a primary mechanism of resistance to older aminoglycosides.[1][3] This structural stability allows plazomicin to maintain activity against many Enterobacteriaceae strains that are resistant to other aminoglycosides.[3][4]

References

The Rise of Resistance: A Technical Guide to Bacterial Defenses Against Plazomicin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Plazomicin, a next-generation semisynthetic aminoglycoside, has emerged as a critical therapeutic option in the battle against multidrug-resistant Gram-negative bacteria.[1][2][3] Its unique chemical structure, derived from sisomicin, was specifically engineered to overcome the most common mechanisms of aminoglycoside resistance.[2][4][5] However, the adaptive nature of bacteria has inevitably led to the emergence of resistance to this novel agent. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning bacterial resistance to Plazomicin sulfate, offering crucial insights for the ongoing development of effective antimicrobial strategies.

Core Mechanisms of Plazomicin Resistance

Bacteria have evolved three primary strategies to counteract the antimicrobial effects of Plazomicin: enzymatic modification of the drug, alteration of the drug's target site, and reduction of intracellular drug concentration through efflux pumps and altered membrane permeability.[5][6]

Enzymatic Modification by Aminoglycoside-Modifying Enzymes (AMEs)

The most prevalent mechanism of resistance to older aminoglycosides involves enzymatic inactivation by AMEs. Plazomicin's design provides protection against a broad spectrum of these enzymes.[1][2] However, two specific AMEs have been identified that can reduce Plazomicin's potency:

-

Aminoglycoside 2'-N-acetyltransferase type Ia (AAC(2')-Ia): This enzyme catalyzes the acetylation of Plazomicin, diminishing its ability to bind to the bacterial ribosome.[4][7] The distribution of AAC(2')-Ia is primarily limited to Providencia stuartii.[1][8]

-

Aminoglycoside 2''-O-phosphotransferase type IVa (APH(2'')-IVa): This enzyme inactivates Plazomicin through phosphorylation. Its presence is mainly restricted to Enterococcus species.[1][2][7]

While these enzymes can confer resistance, their limited distribution means they are not widespread mediators of Plazomicin resistance in common pathogens like Enterobacteriaceae.[1][7]

Target Site Modification: The Role of 16S rRNA Methyltransferases

The most clinically significant mechanism of high-level resistance to Plazomicin is the modification of its target, the 30S ribosomal subunit.[1][2][9] This is achieved through the action of 16S ribosomal RNA (rRNA) methyltransferases. These enzymes add a methyl group to specific nucleotides in the A-site of the 16S rRNA, the binding site for aminoglycosides.[10][11][12] This methylation prevents Plazomicin from binding to the ribosome, thereby inhibiting its protein synthesis-inhibiting activity and rendering the drug ineffective.[1][10][13] The genes encoding these methyltransferases are often located on mobile genetic elements, facilitating their spread among different bacterial species.[9][14]

Efflux Pumps and Porin Channel Modifications

Reduced intracellular accumulation of Plazomicin can also lead to decreased susceptibility. This can occur through two main mechanisms:

-

Overexpression of Efflux Pumps: Bacteria can actively pump Plazomicin out of the cell using efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae.[6][15][16] Increased expression of these pumps reduces the intracellular concentration of the antibiotic to sub-therapeutic levels.

-

Reduced Porin Expression: Gram-negative bacteria rely on porin channels in their outer membrane for the uptake of aminoglycosides. A decrease in the number or function of these porins can limit the entry of Plazomicin into the bacterial cell, contributing to resistance.[5][6][16]

Quantitative Data on Plazomicin Resistance

The following tables summarize key quantitative data related to Plazomicin resistance, providing a comparative overview of its activity against susceptible and resistant isolates.

Table 1: Plazomicin Minimum Inhibitory Concentrations (MICs) against Enterobacteriaceae

| Organism Group | Plazomicin MIC₅₀ (µg/mL) | Plazomicin MIC₉₀ (µg/mL) | Percent Susceptibility (%) |

| All Enterobacteriaceae | 0.5 | 2 | >95 |

| Klebsiella, Escherichia, Enterobacter, Serratia, and Citrobacter species | 0.25–0.5 | 0.5–1 | >95 |

| Amikacin-Resistant Isolates | 64 | >64 | Not Applicable |

Data compiled from multiple in vitro surveillance studies.[5]

Table 2: Impact of Aminoglycoside-Modifying Enzymes (AMEs) on Plazomicin MICs

| AME Expressed | Fold Increase in Plazomicin MIC |

| AAC(2')-Ia | Significant increase |

| APH(2'')-IVa | Significant increase |

| Other common AMEs in Enterobacteriaceae | No significant change |

Based on studies using isogenic E. coli strains expressing individual AMEs.[1][2]

Table 3: Impact of 16S rRNA Methyltransferases on Plazomicin MICs

| Resistance Mechanism | Plazomicin MIC (µg/mL) |

| Presence of 16S rRNA methyltransferase | ≥64 |

Isolates carrying 16S rRNA methyltransferases consistently exhibit high-level resistance to Plazomicin.[8][17]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Plazomicin resistance. The following sections outline standard protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Broth microdilution is the standard method for determining the MIC of Plazomicin.

-

Preparation of Plazomicin Stock Solution: Prepare a stock solution of this compound in sterile, deionized water.

-

Preparation of Microtiter Plates: Serially dilute the Plazomicin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Plazomicin that completely inhibits visible bacterial growth.

Screening for Aminoglycoside-Modifying Enzyme (AME) Genes

Protocol: Polymerase Chain Reaction (PCR) is used to detect the presence of genes encoding AMEs known to inactivate Plazomicin.

-

DNA Extraction: Extract genomic DNA from the bacterial isolate.

-

Primer Design: Design specific primers targeting the genes of interest (e.g., aac(2')-Ia, aph(2'')-IVa).

-

PCR Amplification: Perform PCR using the extracted DNA, specific primers, and appropriate PCR reagents and cycling conditions.

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel to visualize the amplified DNA fragments. The presence of a band of the expected size indicates the presence of the target AME gene.

Detection of 16S rRNA Methyltransferase Genes

Protocol: Similar to AME gene screening, PCR is the primary method for detecting genes encoding 16S rRNA methyltransferases.

-

DNA Extraction: Isolate genomic DNA from the test bacterium.

-

Primer Design: Use primers specific for known 16S rRNA methyltransferase genes (e.g., armA, rmtA-H, npmA).[18]

-

PCR Amplification: Carry out the PCR reaction with the appropriate controls.

-

Analysis: Analyze the amplicons by gel electrophoresis to confirm the presence of the targeted methyltransferase gene.

Visualizing Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows associated with Plazomicin resistance.

Caption: Overview of Plazomicin action and resistance pathways.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Caption: Workflow for detecting Plazomicin resistance genes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plazomicin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for plazomicin antibiotic action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. researchgate.net [researchgate.net]

- 15. zemdri.com [zemdri.com]

- 16. ZEMDRI® (plazomicin) Injection | Mechanism of Action [zemdri.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Comparative in vitro activity of plazomicin and older aminoglyosides against Enterobacterales isolates; prevalence of aminoglycoside modifying enzymes and 16S rRNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Plazomicin Sulfate in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of plazomicin sulfate as investigated in key clinical trials. The information is intended to support research, scientific understanding, and professional drug development activities.

Introduction to this compound

Plazomicin is a next-generation aminoglycoside antibiotic engineered to overcome common aminoglycoside resistance mechanisms.[1] It exhibits bactericidal activity against a range of multidrug-resistant (MDR) Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE).[2][3] Plazomicin has been primarily evaluated in clinical trials for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, and serious infections caused by CRE.[3][4]

Dosage and Administration in Clinical Trials

The dosage of this compound in clinical trials has been determined based on patient weight and renal function, with therapeutic drug monitoring (TDM) playing a crucial role in specific patient populations to ensure safety and efficacy.

Recommended Dosing for Complicated Urinary Tract Infections (cUTI)

The following table summarizes the recommended intravenous (IV) dosage of plazomicin for adult patients with cUTI, including pyelonephritis, based on clinical trial data.

| Creatinine Clearance (CrCl) | Recommended Dosage | Frequency | Infusion Time |

| ≥ 90 mL/min | 15 mg/kg | Once daily | 30 minutes |

| 60 to < 90 mL/min | 15 mg/kg | Once daily | 30 minutes |

| 30 to < 60 mL/min | 10 mg/kg | Once daily | 30 minutes |

| 15 to < 30 mL/min | 10 mg/kg | Every 48 hours | 30 minutes |

| < 15 mL/min or on renal replacement therapy | Insufficient information to recommend a dosage | - | - |

Note: Dosage should be calculated using total body weight (TBW). For patients with a TBW greater than or equal to 125% of their ideal body weight (IBW), adjusted body weight (ABW) should be used.[5] The Cockcroft-Gault formula is used to estimate CrCl.[5]

Dosage in Clinical Trials for Serious CRE Infections

In the CARE (Combating Antibiotic-Resistant Enterobacteriaceae) trial, patients with serious infections caused by CRE, such as bloodstream infections (BSI) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP), were treated with plazomicin in combination with other antibiotics.

| Patient Population | Plazomicin Dosage | Frequency | Adjunctive Therapy | Duration |

| BSI, HABP, or VABP due to CRE | 15 mg/kg | Once daily | Meropenem or Tigecycline | 7 to 14 days |

Experimental Protocols from Key Clinical Trials

EPIC Trial (Evaluating Plazomicin in cUTI)

Objective: To evaluate the efficacy and safety of plazomicin compared to meropenem for the treatment of cUTI, including acute pyelonephritis, in adults.[1][3]

Study Design: Phase 3, multinational, randomized, double-blind, non-inferiority trial.[3][4]

Patient Population: 609 adult patients with clinical signs and symptoms of cUTI or acute pyelonephritis requiring at least 4 days of IV antibiotic therapy.[1]

Methodology:

-

Randomization: Patients were randomized in a 1:1 ratio to receive either IV plazomicin or IV meropenem.[1]

-

Treatment Arms:

-

Treatment Duration: A minimum of 4 days of IV therapy was administered.[1] An optional switch to oral levofloxacin was permitted after at least 4 days of IV therapy for a total treatment duration of 7 to 10 days.[6]

-

Primary Endpoints: The primary efficacy endpoints were a composite cure (clinical cure and microbiological eradication) at Day 5 and at the test-of-cure visit (15-19 days after initiation of therapy).[1]

-

Key Assessments:

-

Clinical and microbiological assessments were performed at baseline, during treatment, at the end of IV therapy, at the test-of-cure visit, and at a late follow-up visit.

-

Safety assessments, including monitoring of renal function, were conducted throughout the trial.

-

CARE Trial (Combating Antibiotic-Resistant Enterobacteriaceae)

Objective: To evaluate the efficacy and safety of plazomicin-based combination therapy compared to colistin-based combination therapy for the treatment of serious infections due to CRE.[5][7]

Study Design: Phase 3, multinational, randomized, open-label, superiority trial.[8][9]

Patient Population: Patients with BSI, HABP, or VABP caused by CRE.[5]

Methodology:

-

Randomization: Patients were randomized to receive either a plazomicin-based or a colistin-based regimen.[5]

-

Treatment Arms:

-

Treatment Duration: The total duration of therapy was 7 to 14 days.[8]

-

Primary Endpoint: The primary endpoint was a composite of death from any cause at 28 days or clinically significant disease-related complications.[5]

-

Therapeutic Drug Monitoring (TDM): TDM was utilized to ensure plazomicin exposures were within a target range.[9]

Visualized Workflows and Pathways

EPIC Clinical Trial Workflow

Plazomicin Dosing and TDM Workflow

Plazomicin Mechanism of Action

References

- 1. Once-Daily Plazomicin for Complicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plazomicin for tough infections: a tale of 2 clinical trials | CIDRAP [cidrap.umn.edu]

- 4. Achaogen reports positive Phase III EPIC and CARE trials of plazomicin to treat cUTI and CRE - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Safety and Efficacy of Plazomicin in Infections Caused by Carbapenem-Resistant Enterobacteriaceae [ciplamed.com]

- 6. Once-Daily Plazomicin vs. Meropenem for Complicated Urinary Tract Infections: EPIC Trial [ciplamed.com]

- 7. Evaluation of Plazomicin, Tigecycline, and Meropenem Pharmacodynamic Exposure against Carbapenem-Resistant Enterobacteriaceae in Patients with Bloodstream Infection or Hospital-Acquired/Ventilator-Associated Pneumonia from the CARE Study (ACHN-490-007) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Study of Plazomicin Compared With Colistin in Patients With Infection Due to Carbapenem-Resistant Enterobacteriaceae (CRE) [ctv.veeva.com]

- 9. A Study of Plazomicin Compared With Colistin in Patients With Infection Due to Carbapenem-Resistant Enterobacteriaceae (CRE) | Clinical Research Trial Listing [centerwatch.com]

Application Notes and Protocols for In Vitro Susceptibility Testing of Plazomicin Sulfate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Plazomicin Sulfate. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended for use in research and drug development settings.

Introduction

Plazomicin is a next-generation aminoglycoside antibiotic designed to overcome common aminoglycoside resistance mechanisms.[1][2] It is active against multidrug-resistant (MDR) Enterobacterales, including carbapenem-resistant Enterobacteriaceae (CRE).[1][3] Accurate in vitro susceptibility testing is crucial for determining the potential efficacy of Plazomicin against clinical isolates and for monitoring the emergence of resistance. The reference standard method for determining the minimum inhibitory concentration (MIC) is broth microdilution, as described by the CLSI.[2][4][5][6][7] Other methods such as disk diffusion and gradient diffusion are also utilized.[8][9]

Mechanism of Action

Plazomicin is a bactericidal aminoglycoside that functions by binding to the 30S ribosomal subunit of bacteria, which in turn inhibits protein synthesis.[10] Its chemical structure is a semisynthetic derivative of sisomicin, modified to be stable in the presence of most aminoglycoside-modifying enzymes (AMEs), a common mechanism of resistance to other aminoglycosides.[2]

Quantitative Data Summary

The following tables summarize the interpretive criteria for Plazomicin susceptibility testing as recognized by the US Food and Drug Administration (FDA) and CLSI, as well as the quality control ranges for recommended reference strains.

Table 1: Plazomicin Interpretive Criteria for Enterobacterales

| Method | Disk Content | Susceptible | Intermediate | Resistant |

| Disk Diffusion (mm) | 30 µg | ≥ 16 | 13-15 | ≤ 12 |

| MIC (µg/mL) | - | ≤ 2[11] | 4 | ≥ 8 |

Source: Based on FDA and CLSI guidelines.[3][11][12]

Table 2: Quality Control (QC) Ranges for Plazomicin Susceptibility Testing

| Quality Control Strain | Method | Acceptable QC Range |

| Escherichia coli ATCC® 25922™ | MIC (µg/mL) | 0.25 - 2[13][14] |

| Disk Diffusion (mm) | 19 - 25 | |

| Pseudomonas aeruginosa ATCC® 27853™ | MIC (µg/mL) | 1 - 4[13][14] |

| Disk Diffusion (mm) | 17 - 23 |

Source: CLSI M100 documents.[15][16]

Experimental Protocols

Broth Microdilution MIC Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Plazomicin using the broth microdilution method according to CLSI guidelines.[2][4]

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Plazomicin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the Plazomicin stock solution to the first well of each row to be tested, creating a starting concentration of 64 µg/mL.

-

Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration. Discard 50 µL from the last well containing the antibiotic. This will result in a range of Plazomicin concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

-

The final volume in each well should be 50 µL. One well should serve as a positive control (no antibiotic) and another as a negative control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

-

Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, except for the negative control well. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[12]

-

Reading Results: The MIC is the lowest concentration of Plazomicin that completely inhibits visible growth of the organism.

Disk Diffusion Susceptibility Testing

This protocol outlines the Kirby-Bauer disk diffusion method for determining the susceptibility of bacteria to Plazomicin.

Materials:

-

Plazomicin disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension as described in the broth microdilution protocol (Step 3).

-

Plate Inoculation:

-

Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid.

-

Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Disk Application:

-

Aseptically apply a Plazomicin 30 µg disk to the surface of the inoculated MHA plate.

-

Gently press the disk down to ensure complete contact with the agar surface.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the results based on the zone diameter interpretive criteria in Table 1.

Gradient Diffusion MIC Testing (ETEST® or MTS™)

This method utilizes a predefined, stable gradient of Plazomicin on a plastic strip to determine the MIC.

Materials:

-

Plazomicin gradient diffusion strips (e.g., ETEST®, MIC Test Strip)[3][17]

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile swabs

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation and Plate Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method (Steps 1 and 2).

-

Strip Application:

-

Aseptically apply the Plazomicin gradient strip to the surface of the inoculated MHA plate with the MIC scale facing upwards.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]

-

Reading Results: An elliptical zone of inhibition will form around the strip. The MIC value is read where the lower edge of the ellipse intersects the MIC scale on the strip.[18]

Visualizations

Caption: Workflow for Plazomicin Broth Microdilution.

Caption: Workflow for Plazomicin Disk Diffusion.

Caption: Workflow for Plazomicin Gradient Diffusion.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Isolates Collected from U.S. Hospitals and Comparative Activities of Aminoglycosides against Carbapenem-Resistant Enterobacteriaceae and Isolates Carrying Carbapenemase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2060. Comparison of Plazomicin MIC Test Strip and Broth Microdilution MIC Results for 125 Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of Plazomicin Tested against Enterobacterales Isolates Collected from U.S. Hospitals in 2016–2017: Effect of Different Breakpoint Criteria on Susceptibility Rates among Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2162. Comparison of Plazomicin Disk Diffusion vs. Gradient Diffusion Susceptibility Testing Results Against Drug-Resistant Clinical Enterobacteriaceae Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multicenter Clinical Evaluation of ETEST Plazomicin (PLZ) for Susceptibility Testing of Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1227. Plazomicin Susceptibility Testing using ETEST® MIC for Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 13. liofilchem.com [liofilchem.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Multicenter Clinical Evaluation of ETEST Plazomicin (PLZ) for Susceptibility Testing of Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 16. zemdri.com [zemdri.com]

- 17. ETEST® PLAZOMICIN | Pioneering Diagnostics [biomerieux.com]

- 18. Analytical Performance of Plazomicin E-strips (Ezy MIC™) Compared with Broth Micro-dilution - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Models for Assessing Plazomicin Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing established in vivo research models to evaluate the efficacy of Plazomicin, a next-generation aminoglycoside. The focus is on two primary models: the murine septicemia model and the neutropenic murine thigh infection model, which are instrumental in preclinical assessments of antimicrobial agents.

Introduction

Plazomicin is a novel aminoglycoside designed to overcome common aminoglycoside resistance mechanisms, demonstrating potent activity against multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE).[1] In vivo models are critical for understanding the pharmacokinetics and pharmacodynamics (PK/PD) of Plazomicin and for predicting its clinical efficacy. The models detailed herein provide robust systems for evaluating Plazomicin's performance against serious bacterial infections.

Murine Septicemia Model

The murine septicemia model is a valuable tool for assessing the efficacy of antibiotics in a systemic infection. This model evaluates the ability of an antimicrobial agent to improve survival in the face of a lethal bacterial challenge.

Quantitative Data Summary

| Animal Model | Bacterial Strain(s) | Plazomicin MIC (mg/L) | Treatment Regimen | Primary Endpoint | Key Findings |

| ICR Mice | Enterobacteriaceae isolates (including K. pneumoniae) | ≤4 | Human-equivalent doses | 96-hour survival | 86% overall survival with Plazomicin monotherapy.[1][2] |

| ICR Mice | Enterobacteriaceae isolates (including K. pneumoniae) | ≥8 | Human-equivalent doses | 96-hour survival | 53.3% overall survival with Plazomicin monotherapy.[1][2] |

| ICR Mice | K. pneumoniae 561 | 8 | Plazomicin in combination with meropenem or tigecycline | 96-hour survival | Combination therapies significantly reduced mortality compared to monotherapy.[1][2] |

Experimental Protocol: Murine Septicemia Model

1. Animal Model:

-

Species: ICR mice.

2. Bacterial Challenge:

-

Prepare a bacterial suspension of the desired Enterobacteriaceae strain in an appropriate medium.

-

Inoculate mice intraperitoneally (IP) with the bacterial suspension. The inoculum size should be calibrated to induce a lethal infection in control animals.

3. Treatment:

-

Initiate treatment 1 hour post-infection.

-